1-(2-Fluoropyridin-4-YL)ethanone

Beschreibung

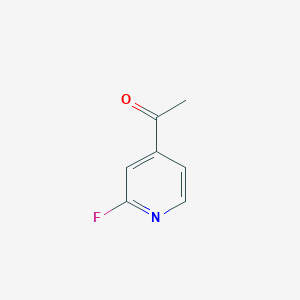

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-fluoropyridin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c1-5(10)6-2-3-9-7(8)4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYXKBMRTTZINQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901303117 | |

| Record name | 1-(2-Fluoro-4-pyridinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111887-72-0 | |

| Record name | 1-(2-Fluoro-4-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111887-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluoro-4-pyridinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-fluoropyridin-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Fluoropyridin-4-YL)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Fluoropyridin-4-yl)ethanone, a key heterocyclic building block in modern medicinal chemistry. The document details its physicochemical properties, outlines a robust, field-proven synthetic protocol, and explores its strategic application in drug discovery, substantiated by its relationship to complex pharmaceutical agents. Emphasis is placed on the causality behind experimental design and the versatile reactivity of the molecule. This guide is intended to serve as a practical resource for scientists engaged in the design and synthesis of novel therapeutics, providing both foundational knowledge and actionable protocols.

Introduction: A Pivotal Intermediate in Medicinal Chemistry

1-(2-Fluoropyridin-4-yl)ethanone (CAS Number: 111887-72-0 ) is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1] Its structure combines two critical features: a pyridine core, which is a prevalent scaffold in numerous biologically active compounds, and a fluorine atom at the 2-position. This specific substitution pattern imparts unique electronic properties that are highly sought after in drug design.

The strategic incorporation of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[2] Consequently, building blocks like 1-(2-Fluoropyridin-4-yl)ethanone are invaluable tools for medicinal chemists aiming to fine-tune the properties of lead compounds and develop next-generation therapeutics. This guide delves into the essential technical aspects of this compound, from its synthesis to its application, providing researchers with a solid foundation for its use in their work.

Physicochemical and Structural Properties

The fundamental properties of 1-(2-Fluoropyridin-4-yl)ethanone are summarized below. Understanding these characteristics is the first step in designing synthetic routes and handling the compound safely in a laboratory setting.

Caption: 2D Structure of 1-(2-Fluoropyridin-4-yl)ethanone.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 111887-72-0 |

| Molecular Formula | C₇H₆FNO |

| Molecular Weight | 139.13 g/mol |

| IUPAC Name | 1-(2-fluoro-4-pyridinyl)ethanone[1] |

| SMILES | CC(=O)C1=CC(=NC=C1)F[1] |

| InChI Key | OJYXKBMRTTZINQ-UHFFFAOYSA-N[1] |

| Appearance | Off-white to brown solid (typical) |

| Purity | Typically >96% |

The Strategic Importance of the 2-Fluoropyridine Motif in Drug Discovery

The utility of 1-(2-Fluoropyridin-4-yl)ethanone stems directly from the advantageous properties of the 2-fluoropyridine scaffold. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing effect on the pyridine ring. This has several critical consequences for drug design:

-

Metabolic Stability : The Carbon-Fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing fluorine at a position susceptible to oxidative metabolism by cytochrome P450 enzymes can effectively block this pathway, thereby increasing the drug's half-life and bioavailability.[2]

-

Modulation of Basicity : The electron-withdrawing fluorine atom significantly reduces the basicity (pKa) of the pyridine nitrogen. This is a crucial tool for medicinal chemists. By fine-tuning the pKa, one can control the ionization state of the molecule at physiological pH, which in turn affects solubility, cell permeability, and off-target interactions (e.g., reducing hERG channel affinity).

-

Enhanced Binding Interactions : The polarized C-F bond can participate in favorable dipole-dipole interactions or form hydrogen bonds with protein targets, potentially increasing binding affinity and selectivity.[2]

-

Reactivity Tuning : The fluorine atom activates the pyridine ring for nucleophilic aromatic substitution (SNAr), particularly at the position ortho to the nitrogen. This predictable reactivity is exploited in the synthesis of more complex derivatives.

Proposed Synthesis Protocol: Grignard Addition to a Nitrile Precursor

While multiple synthetic routes can be envisioned, a highly reliable and scalable method for preparing 1-(2-Fluoropyridin-4-yl)ethanone is the Grignard reaction. This classic organometallic transformation involves the nucleophilic addition of a methyl Grignard reagent to the electrophilic carbon of a nitrile group on a 2-fluoropyridine scaffold.

Reaction Principle: The synthesis hinges on the reaction between 2-fluoro-4-cyanopyridine and a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). The highly polarized C-Mg bond in the Grignard reagent renders the methyl group strongly nucleophilic. This nucleophile attacks the nitrile carbon, forming a magnesium salt of an imine intermediate. Subsequent acidic workup hydrolyzes this intermediate to yield the desired ketone. The use of anhydrous solvents is paramount, as Grignard reagents are potent bases and will be quenched by even trace amounts of water.[3]

Caption: Proposed workflow for the synthesis of 1-(2-Fluoropyridin-4-yl)ethanone.

Detailed Step-by-Step Methodology:

Materials & Equipment:

-

2-Fluoro-4-cyanopyridine

-

Methylmagnesium bromide (3.0 M solution in diethyl ether or THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, nitrogen/argon inlet

-

Standard glassware for extraction and purification

Protocol:

-

System Preparation: Assemble the three-neck flask with the dropping funnel, condenser, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere. This step is critical to remove any adsorbed water.

-

Reagent Charging: To the reaction flask, add 2-fluoro-4-cyanopyridine (1.0 eq) and dissolve it in anhydrous THF (approx. 5-10 mL per gram of starting material).

-

Grignard Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add methylmagnesium bromide (1.1-1.2 eq) dropwise via the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.

-

Causality Note: Slow addition prevents a rapid temperature increase which could lead to side reactions, such as the Wurtz coupling product.[4]

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add saturated aqueous NH₄Cl solution dropwise to quench the excess Grignard reagent and hydrolyze the imine intermediate.

-

Self-Validation: This step is highly exothermic. Slow addition is a critical safety and control measure. The formation of a white precipitate (magnesium salts) is expected.

-

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 1-(2-Fluoropyridin-4-yl)ethanone.

Applications as a Versatile Synthetic Intermediate

The true value of 1-(2-Fluoropyridin-4-yl)ethanone lies in its potential for further chemical modification. The acetyl group provides a reactive handle for a wide array of transformations, allowing for the construction of more complex molecular architectures.

Caption: Synthetic utility of the acetyl group for building complex scaffolds.

This versatility makes it an ideal precursor for compounds like Vericiguat , a soluble guanylate cyclase stimulator used for chronic heart failure.[5][6][7] The synthesis of Vericiguat involves a core structure derived from a 5-fluoropyrazolopyridine, highlighting the importance of fluorinated pyridine building blocks in constructing such complex, modern pharmaceuticals.[5][6]

Predicted Spectroscopic Data

Confirmation of the product's identity post-synthesis is achieved through standard analytical techniques. Below are the predicted key features for NMR spectroscopy.

¹H NMR: The proton spectrum is expected to be characteristic of a 4-substituted 2-fluoropyridine.

-

Methyl Protons (-CH₃): A singlet around δ 2.5-2.7 ppm.

-

Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-8.8 ppm). The proton at C5 will appear as a doublet of doublets due to coupling with the C6 proton and long-range coupling to the fluorine at C2. The proton at C3 will appear as a doublet with a small coupling constant due to coupling to the fluorine. The proton at C6 will appear as a doublet due to coupling to the C5 proton.

¹³C NMR: The carbon spectrum will show seven distinct signals.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically δ > 190 ppm.

-

Methyl Carbon (-CH₃): A signal in the upfield region, around δ 25-30 ppm.

-

Aromatic Carbons: Five signals in the aromatic region. The carbon directly bonded to fluorine (C2) will show a large one-bond coupling constant (¹JC-F) and appear as a doublet. Other carbons in the ring will also exhibit smaller C-F couplings.

Safety and Handling

While a specific safety data sheet (SDS) for 1-(2-Fluoropyridin-4-yl)ethanone should always be consulted, the following general precautions are based on data for structurally related compounds like 2-fluoropyridine.[8]

-

Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[9][10]

-

GHS Pictograms (Predicted):

-

GHS07 (Exclamation Mark)

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure full skin coverage.

-

Respiratory Protection: Use in a well-ventilated chemical fume hood. If ventilation is inadequate, a certified respirator may be required.

Handling and Storage:

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[11][12]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[8]

-

Keep away from heat, sparks, open flames, and hot surfaces.[11][12]

References

-

Follmann, M., et al. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure. Journal of Medicinal Chemistry, 60, 5146–5161. Available at: [Link]

- Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (n.d.).

- Google Patents. (n.d.). CN104987333A - Filgotinib synthetic method.

- Synthesis and clinical application of new drugs approved by FDA in 2022. (2023). European Journal of Medicinal Chemistry.

-

YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]

- Google Patents. (n.d.). US10815227B2 - Processes for the preparation of filgotinib.

- IJNRD. (2023). A SYSTEMIC REVIEW ON SYNTHESIS OF VERICIGUAT & IT'S PHARMACOLOGICAL ACTION. International Journal of Novel Research and Development.

-

Organic Syntheses. (n.d.). Vinyl bromide. Retrieved from [Link]

- Google Patents. (n.d.). WO2020201975A2 - Novel process for the preparation of filgotinib and intermediates thereof.

- Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from a relevant medicinal chemistry journal.

-

PubChem. (n.d.). Filgotinib. Retrieved from [Link]

-

Perfumer's Apprentice. (2022). Safety Data Sheet for 2-tert-Butylcyclohexyl acetate. Retrieved from [Link]

-

PubChem. (n.d.). Vericiguat. Retrieved from [Link]

-

Eternis Fine Chemicals. (2015). OTBCHA Super SDS.pdf. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. thieme-connect.com [thieme-connect.com]

- 6. ijnrd.org [ijnrd.org]

- 7. Vericiguat | C19H16F2N8O2 | CID 54674461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. vigon.com [vigon.com]

- 11. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

- 12. eternis.com [eternis.com]

An In-depth Technical Guide to the Structure Elucidation of 1-(2-Fluoropyridin-4-YL)ethanone

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1-(2-Fluoropyridin-4-YL)ethanone, a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the multifaceted analytical approach required for unambiguous structure confirmation. By integrating data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, this guide not only presents the expected analytical data but also delves into the rationale behind the selection of specific techniques and the interpretation of the resulting spectra. The methodologies outlined herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Introduction: The Significance of Fluorinated Pyridines

Fluorine-containing heterocyclic compounds are of paramount importance in modern drug discovery. The introduction of a fluorine atom into a pyridine ring can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. 1-(2-Fluoropyridin-4-YL)ethanone, with its combination of a ketone functional group and a fluorinated pyridine scaffold, represents a versatile building block for the synthesis of novel bioactive molecules. Accurate and unequivocal structural characterization is the foundational step in any research and development endeavor involving such compounds. This guide provides a systematic approach to achieving this, emphasizing the synergy between different analytical techniques.

Molecular Profile

| Property | Value | Source |

| Chemical Formula | C₇H₆FNO | [1] |

| Molecular Weight | 139.13 g/mol | [1] |

| CAS Number | 111887-72-0 | [1] |

| IUPAC Name | 1-(2-fluoropyridin-4-yl)ethanone | [2] |

A Multi-pronged Approach to Structure Elucidation

The definitive determination of a molecule's structure is rarely accomplished with a single analytical technique. Instead, a confluence of data from various spectroscopic methods provides a more complete and validated picture. For 1-(2-Fluoropyridin-4-YL)ethanone, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is essential.

Caption: A typical workflow for small molecule structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] For 1-(2-Fluoropyridin-4-YL)ethanone, a suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, is necessary to piece together the molecular framework.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The ¹H NMR spectrum will provide information on the number and connectivity of the hydrogen atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.30 | d | ~5.0 | H-6 |

| ~7.50 | d | ~1.5 | H-3 |

| ~7.20 | dd | ~5.0, ~1.5 | H-5 |

| ~2.60 | s | - | -CH₃ |

Interpretation:

-

The downfield chemical shifts of the pyridine protons are characteristic of their position on an electron-deficient aromatic ring.[4]

-

The splitting patterns will be influenced by both proton-proton (H-H) and proton-fluorine (H-F) couplings. The proximity of the fluorine atom to the pyridine ring will result in through-bond couplings to the ring protons.[5]

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Due to the presence of fluorine, carbon signals will exhibit C-F coupling.[6]

| Predicted Chemical Shift (δ, ppm) | Coupling Constant (¹JCF, Hz) | Assignment |

| ~195.0 | - | C=O |

| ~165.0 (d) | ~240 | C-2 |

| ~150.0 (d) | ~15 | C-6 |

| ~145.0 (d) | ~5 | C-4 |

| ~120.0 (d) | ~5 | C-5 |

| ~110.0 (d) | ~40 | C-3 |

| ~26.0 | - | -CH₃ |

Interpretation:

-

The carbonyl carbon (C=O) will appear significantly downfield.

-

The carbon directly attached to the fluorine atom (C-2) will show a large one-bond C-F coupling constant.

-

Other carbons in the pyridine ring will exhibit smaller two-, three-, and four-bond C-F couplings.

Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃)

The ¹⁹F NMR spectrum is a highly sensitive probe for the electronic environment of the fluorine atom.[7]

| Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ~ -70 | m |

Interpretation:

-

The chemical shift of the fluorine atom is highly dependent on its position on the pyridine ring and the nature of other substituents.[5] For a 2-fluoropyridine derivative, a chemical shift in this region is expected.

-

The multiplicity will arise from coupling to the adjacent protons on the pyridine ring.

Advanced 2D NMR Techniques for Unambiguous Assignment

To definitively connect the ¹H and ¹³C signals and confirm the overall structure, 2D NMR experiments are indispensable.[1]

-

COSY (Correlation Spectroscopy): This experiment will reveal proton-proton (H-H) couplings, allowing for the tracing of the connectivity of the protons on the pyridine ring.[1][8]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a straightforward way to assign the protonated carbons in the ¹³C NMR spectrum.[1][9][10]

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons (like the carbonyl carbon and C-4) and for piecing together the entire molecular skeleton.[1][9][10]

Caption: Expected key HMBC correlations for 1-(2-Fluoropyridin-4-YL)ethanone.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern.[6]

High-Resolution Mass Spectrometry (HRMS)

HRMS will provide a highly accurate mass measurement, allowing for the determination of the elemental composition.

| Ion | Calculated m/z |

| [M+H]⁺ | 140.0506 |

Protocol for HRMS Analysis:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Acquire the mass spectrum in positive ion mode.

-

Determine the exact mass of the [M+H]⁺ ion and use it to calculate the elemental composition.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation

EI-MS will induce fragmentation of the molecule, providing characteristic fragments that can be used to deduce the structure.

| m/z | Proposed Fragment |

| 139 | [M]⁺ |

| 124 | [M - CH₃]⁺ |

| 96 | [M - COCH₃]⁺ |

| 69 | [C₄H₃N]⁺ |

Interpretation:

-

The molecular ion peak at m/z 139 confirms the molecular weight.

-

The loss of a methyl group (15 Da) to give a fragment at m/z 124 is a characteristic fragmentation of methyl ketones.

-

The cleavage of the bond between the pyridine ring and the acetyl group results in the 2-fluoropyridinyl cation at m/z 96.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[2]

| Predicted Absorption (cm⁻¹) | Intensity | Functional Group |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1700 | Strong | C=O (ketone) stretch |

| ~1600, ~1470 | Medium-Strong | C=C and C=N (pyridine ring) stretches |

| ~1250 | Strong | C-F stretch |

Interpretation:

-

The strong absorption around 1700 cm⁻¹ is a clear indication of a carbonyl group, consistent with the ketone functionality.[11]

-

The bands in the 1600-1470 cm⁻¹ region are characteristic of the pyridine ring vibrations.

-

A strong absorption around 1250 cm⁻¹ is indicative of a C-F bond.

X-ray Crystallography: The Ultimate Proof of Structure

For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.[12]

Protocol for Single-Crystal X-ray Diffraction:

-

Grow suitable single crystals of the compound. This can often be achieved by slow evaporation of a solution in an appropriate solvent.

-

Mount a single crystal on a goniometer.

-

Collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα).[13]

-

Process the diffraction data and solve the crystal structure using appropriate software.[13]

-

Refine the structural model to obtain the final atomic coordinates and geometric parameters.

Integrated Data Analysis and Structure Confirmation

The true power of this multi-technique approach lies in the integration of all the collected data. The ¹H and ¹³C NMR spectra, aided by 2D NMR, provide the core carbon-hydrogen framework. The ¹⁹F NMR confirms the presence and electronic environment of the fluorine atom. Mass spectrometry validates the molecular weight and elemental composition and provides key fragmentation information. Infrared spectroscopy confirms the presence of the expected functional groups. Finally, if a suitable crystal can be obtained, X-ray crystallography provides the ultimate, unambiguous structural proof. By cross-validating the information from each of these techniques, a highly confident and complete structural elucidation of 1-(2-Fluoropyridin-4-YL)ethanone can be achieved.

Conclusion

The structural elucidation of 1-(2-Fluoropyridin-4-YL)ethanone is a systematic process that relies on the synergistic application of modern analytical techniques. This guide has outlined a robust and self-validating workflow, from initial 1D NMR analysis to advanced 2D NMR and, ultimately, X-ray crystallography. The predicted spectral data and interpretation provided herein serve as a valuable resource for scientists and researchers working with this important class of fluorinated heterocycles. Adherence to these rigorous analytical principles is paramount for ensuring the quality and reliability of data in drug discovery and development.

References

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

-

Fluorine Notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. [Link]

-

Columbia University. HSQC and HMBC. NMR Core Facility. [Link]

-

Wisedchaisri, G., & Gonen, T. (2012). X-ray data processing. Methods in molecular biology (Clifton, N.J.), 924, 329–348. [Link]

-

Gardner, A. M., & Wright, T. G. (2011). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. The Journal of chemical physics, 135(11), 114305. [Link]

-

University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. [Link]

-

Table of Characteristic IR Absorptions. (n.d.). [Link]

-

19Flourine NMR. (n.d.). [Link]

-

Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. [Link]

-

Wikipedia. (2023). X-ray crystallography. [Link]

-

Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. [Link]

-

Brophy, J. J., & Tattersall, J. H. (1976). Mass spectral fragmentations of alkylpyridine N-oxides. Organic Mass Spectrometry, 11(2), 165-171. [Link]

-

Nishiyama, T., et al. (2022). 19F chemical library and 19F-NMR for a weakly bound complex structure. MedChemComm, 13(5), 933-940. [Link]

-

Iyun, J. F., & Nwabueze, J. N. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Modern Chemistry & Applications, 5(4), 1-5. [Link]

-

Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

-

Allwood, D. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

-

Solovyov, A., et al. (2016). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. Nanomaterials and Nanotechnology, 6, 184798041666820. [Link]

-

Wikipedia. (2023). Pyridine. [Link]

-

Purdue University. X-Ray Crystallography - How to Submit Samples, Scheduling and Lab Info. [Link]

-

University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. [Link]

-

Avramovska, M., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian pharmaceutical bulletin, 68(1), 15-26. [Link]

-

Organic Chemistry with Victor. (2013, January 18). How to interpret a HSQC NMR Spectrum [Video]. YouTube. [Link]

-

El-Gendy, Z. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad, 66(540), 133-140. [Link]

-

Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. (n.d.). [Link]

-

Peak Proteins. (2021, June 29). Beginners Guide To X-ray Data Processing. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

ResearchGate. FTIR spectra of the untreated and fluorinated samples. [Link]

-

Supporting Information. (n.d.). [Link]

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). [Link]

-

Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. (n.d.). [Link]

Sources

- 1. emerypharma.com [emerypharma.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. 19F chemical library and 19F-NMR for a weakly bound complex structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.uoc.gr [chemistry.uoc.gr]

- 5. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 6. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 7. rsc.org [rsc.org]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 1-(2-Fluoropyridin-4-yl)ethanone (CAS: 111887-72-0)

[1]

Executive Summary

The moiety 1-(2-fluoropyridin-4-yl)ethanone represents a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and CNS-active agents.[1] The introduction of the fluorine atom at the C2 position of the pyridine ring serves two strategic purposes:

-

Electronic Modulation: It lowers the pKa of the pyridine nitrogen, reducing non-specific binding and altering metabolic stability compared to the non-fluorinated analog.

-

Reactive Handle: The C2-fluorine is activated for late-stage Nucleophilic Aromatic Substitution (SNAr), allowing the acetyl-pyridine core to serve as a versatile electrophile for library generation.[1]

This guide details two high-fidelity synthesis pathways designed to navigate the specific reactivity challenges of the electron-deficient fluoropyridine ring.

Strategic Retrosynthesis

The primary challenge in synthesizing this molecule is preserving the labile C2-fluorine atom.[1] Strong nucleophiles (e.g., organolithiums) or harsh basic conditions can trigger premature SNAr displacement of the fluoride. Therefore, the synthesis must utilize chemoselective methods that target the C4-position exclusively.

Retrosynthetic Logic (DOT Diagram)

Caption: Retrosynthetic analysis showing the Nucleophilic Acylation (Weinreb) and Cross-Coupling (Stille) pathways.

Pathway A: Stille Cross-Coupling (The "Precision" Route)

Best for: Laboratory scale (mg to g), high functional group tolerance, and ensuring the stability of the C2-fluorine.

This pathway utilizes Tributyl(1-ethoxyvinyl)tin as a masked acetyl equivalent.[1] The reaction proceeds via a Palladium(0) catalyzed cycle followed by mild acidic hydrolysis. This method avoids the use of strong nucleophiles like Grignard reagents, eliminating the risk of attacking the C2-fluorine.

Reaction Scheme

-

Coupling: 2-Fluoro-4-iodopyridine + Tributyl(1-ethoxyvinyl)tin

Enol Ether Intermediate[1] -

Hydrolysis: Enol Ether + HCl (aq)

1-(2-Fluoropyridin-4-yl)ethanone[1]

Detailed Protocol

Reagents:

-

2-Fluoro-4-iodopyridine (1.0 equiv)[1]

-

Tributyl(1-ethoxyvinyl)tin (1.2 equiv)[2]

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] or Pd(PPh₃)₄ (0.05 equiv)

-

Solvent: Anhydrous Toluene or 1,4-Dioxane

-

Hydrolysis: 1M HCl[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a two-neck round-bottom flask and purge with Argon.

-

Charging: Add 2-Fluoro-4-iodopyridine (10 mmol, 2.23 g) and anhydrous Toluene (50 mL).

-

Catalyst Addition: Add Tributyl(1-ethoxyvinyl)tin (12 mmol, 4.33 g) followed by the Pd catalyst (0.5 mmol).

-

Reaction: Heat the mixture to 90–100°C for 4–6 hours. Monitor by TLC (the intermediate enol ether is less polar than the starting material).

-

Hydrolysis (Critical): Cool the reaction to room temperature. Add 1M HCl (20 mL) and stir vigorously for 1 hour. This step unmasks the ketone.[1]

-

Workup: Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3 x 30 mL).

-

Purification: Wash the organic layer with a saturated KF (potassium fluoride) solution .[1] Note: This precipitates the toxic tributyltin byproducts as insoluble polymeric tin fluorides.[1] Filter through Celite, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Pathway B: Weinreb Amide Synthesis (The "Scalable" Route)

Best for: Larger scale (>10g), cost-efficiency, and avoiding toxic organotin waste.

This route converts 2-fluoroisonicotinic acid into a Weinreb Amide (N-methoxy-N-methylamide).[1] The unique chelation of the Weinreb intermediate stabilizes the tetrahedral adduct, preventing the Grignard reagent from adding twice (which would form the tertiary alcohol) and minimizing SNAr side reactions at low temperatures.

Workflow Diagram (DOT)

Caption: Stepwise conversion via the Weinreb Amide to prevent over-alkylation.

Detailed Protocol

Step 1: Amide Formation

-

Dissolve 2-Fluoroisonicotinic acid (10 mmol) in DCM (50 mL).

-

Add CDI (1,1'-Carbonyldiimidazole) (1.1 equiv) portion-wise.[1] Stir for 1 hour until CO₂ evolution ceases (activation).

-

Add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv) and stir at room temperature overnight.

-

Standard aqueous workup yields the Weinreb amide (typically >90% yield).[1]

Step 2: Grignard Addition

-

Dissolve the Weinreb amide (10 mmol) in anhydrous THF (40 mL).

-

Cool to -78°C (Dry ice/Acetone bath). Crucial: Low temperature prevents the Grignard reagent from attacking the C2-fluorine via SNAr.[1]

-

Dropwise addition of Methylmagnesium bromide (MeMgBr) (3.0 M in ether, 1.2 equiv).[1]

-

Stir at -78°C for 1 hour, then allow to warm to 0°C.

-

Quench: Pour into cold saturated NH₄Cl solution.

-

Isolation: Extract with ether, dry over MgSO₄, and concentrate. The product is often pure enough without chromatography.[1]

Quantitative Comparison of Pathways

| Feature | Pathway A: Stille Coupling | Pathway B: Weinreb Amide |

| Starting Material | 2-Fluoro-4-iodopyridine | 2-Fluoroisonicotinic Acid |

| Key Reagent | Tributyl(1-ethoxyvinyl)tin | MeMgBr (Grignard) |

| Yield (Typical) | 75 - 85% | 80 - 90% |

| Atom Economy | Low (Tin waste) | High |

| Safety Profile | Toxic: Organotins require specific disposal.[1] | Reactive: Grignard requires inert atmosphere/temp control.[1] |

| Selectivity | Excellent: Neutral conditions preserve F-atom.[1] | Good: Requires -78°C to avoid SNAr.[1] |

Characterization Data (Predicted)

To validate the synthesis, the following spectroscopic signatures should be observed:

-

1H NMR (400 MHz, CDCl₃):

- 2.65 (s, 3H, CO-CH₃ )

- 7.45 (s, 1H, C3-H, doublet due to F-coupling)

- 7.68 (d, 1H, C5-H)

- 8.40 (d, 1H, C6-H)

-

19F NMR:

-

Single peak around

-66 to -70 ppm (characteristic of 2-fluoropyridine).[1]

-

-

Mass Spectrometry (ESI+):

-

[M+H]+ = 140.05

-

References

-

Stille Coupling Methodology

-

Weinreb Amide Synthesis & Grignard Addition

-

Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981, 22(39), 3815-3818.

-

-

Handling Fluoropyridines (SNAr Reactivity)

- BenchChem Application Notes: "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines."

-

Compound Data (CAS 111887-72-0)

-

Sigma-Aldrich Product Detail: 1-(2-Fluoropyridin-4-yl)ethan-1-one.[1]

-

The Multifaceted Biological Activities of 2-Fluoropyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Importance of the 2-Fluoropyridine Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1][2] Its ability to engage in hydrogen bonding and its versatile substitution patterns make it a privileged structure in medicinal chemistry. The strategic incorporation of a fluorine atom at the 2-position of the pyridine ring further enhances its desirability, bestowing unique physicochemical properties that can profoundly influence a molecule's biological activity.[1][3] The high electronegativity and small size of the fluorine atom can modulate a compound's metabolic stability, lipophilicity, pKa, and binding affinity for its biological target.[1][3] This guide provides an in-depth exploration of the diverse biological activities of 2-fluoropyridine derivatives, offering insights into their therapeutic potential and the experimental methodologies used to evaluate their efficacy.

Anticancer Activity: Targeting Key Oncogenic Pathways

2-Fluoropyridine derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines.[2][4] Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways that drive tumor growth and proliferation.

Kinase Inhibition: A Dominant Mechanism

A primary mechanism through which 2-fluoropyridine derivatives exert their anticancer effects is through the inhibition of protein kinases.[5][6][7][8] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers.[5][6] The pyridine ring can act as a scaffold to position substituents that interact with the ATP-binding pocket of kinases, leading to their inhibition.

Key Kinase Targets for 2-Fluoropyridine Derivatives:

-

Cyclin-Dependent Kinases (CDKs): Several 2-fluoropyridine derivatives have shown potent inhibitory activity against CDKs, which are crucial for cell cycle progression. For instance, certain pyrazolopyridine and furopyridine derivatives incorporating a 2-fluoropyridine moiety have demonstrated significant CDK2 inhibitory activity with IC50 values in the sub-micromolar range.[9]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR-2, a key regulator of angiogenesis, is another important mechanism. Pyridine urea derivatives containing a 2-fluoropyridine ring have been shown to inhibit VEGFR-2 phosphorylation, thereby disrupting the formation of new blood vessels that supply tumors.[2]

-

Tyrosine Kinases (e.g., TYK2): Selective inhibition of specific tyrosine kinases is a key strategy in targeted cancer therapy. Novel 2-aminopyridine derivatives have been designed as highly effective and selective inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[10]

Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, 2-fluoropyridine derivatives can induce cancer cell death through the activation of apoptotic pathways and by causing cell cycle arrest. Some derivatives have been shown to upregulate pro-apoptotic proteins like p53 and JNK, while downregulating anti-apoptotic proteins.[11] This leads to the programmed cell death of cancer cells. Furthermore, these compounds can induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.[11]

Quantitative Data: Anticancer Activity of Representative 2-Fluoropyridine Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazole pyridine derivative | MDA-MB-231 (Breast) | 5 ± 0.5 | [4] |

| Imidazole pyridine derivative | HeLa (Cervical) | 0.8 | [4] |

| Imidazole pyridine derivative | HepG2 (Liver) | 4.8 | [12] |

| Pyridine urea derivative | MCF-7 (Breast) | <10 | [2] |

| Pyrazolopyridine derivative | HCT-116 (Colon) | 31.3 - 49.0 | [9] |

| Furopyridine derivative | A549 (Lung) | 36.8 - 70.7 | [9] |

| 2-Oxo-pyridine derivative | HepG-2 (Liver) | 8.42 ± 0.70 | [13] |

| 2-Oxo-pyridine derivative | Caco-2 (Colorectal) | 7.83 ± 0.50 | [13] |

Antimicrobial Activity: A Broad Spectrum of Action

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. 2-Fluoropyridine derivatives have demonstrated significant potential in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[14][15][16]

Mechanism of Action

The antimicrobial mechanism of 2-fluoropyridine derivatives often involves the inhibition of essential bacterial enzymes or the disruption of the bacterial cell membrane. For example, certain fluorinated pyridinium block copolymers have shown enhanced antibacterial activity due to their ability to disrupt the bacterial cell surface.[17] The increased hydrophilicity and pyridinium concentration at the surface contribute to this bactericidal effect.[17] Another proposed mechanism for some derivatives is the inhibition of bacterial protein synthesis.[15]

Quantitative Data: Antimicrobial Activity of Representative 2-Fluoropyridine Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivative | Gram-positive bacteria | 0.25 | [15] |

| 4-Aminoquinoline-fluorinated pyridine hybrid | Staphylococcus aureus | Moderate Activity | [12][18] |

| Imidazo[2,1-b][5][7][8]thiadiazole pyridine derivative | Gram-positive bacteria | 0.5 | [19] |

| Imidazopyridine derivative | Staphylococcus aureus | 0.11 - 23.45 | [16] |

| Imidazopyridine derivative | Escherichia coli | 0.11 - 23.45 | [16] |

Anti-inflammatory and Neuroprotective Effects: Modulating Key Signaling Pathways

Chronic inflammation and neurodegeneration are hallmarks of numerous debilitating diseases. 2-Fluoropyridine derivatives have shown promise as both anti-inflammatory and neuroprotective agents, primarily through their ability to modulate key signaling pathways.[3][11][20]

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[17][21][22][23][24] Its aberrant activation is implicated in a wide range of inflammatory diseases and cancers.[21][22] Several fluorinated pyridine derivatives have been shown to inhibit the NF-κB pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.[20] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.

MTT Assay Workflow

Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [25][26][27][28][29] Protocol:

-

Prepare Bacterial Inoculum: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Serial Dilutions: Perform serial two-fold dilutions of the 2-fluoropyridine derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a widely used model to evaluate the anti-inflammatory activity of compounds. [30][31][32][33][34] Protocol:

-

Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week.

-

Compound Administration: Administer the 2-fluoropyridine derivative orally or intraperitoneally to the test group of animals. The control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated group compared to the control group.

Conclusion and Future Directions

The 2-fluoropyridine scaffold represents a highly valuable pharmacophore in the pursuit of novel therapeutics. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The insights provided in this guide, from mechanistic understanding to detailed experimental protocols, are intended to empower researchers in the rational design and evaluation of new 2-fluoropyridine-based drug candidates. Future research should continue to explore the vast chemical space around this privileged scaffold, focusing on the development of highly selective and potent modulators of disease-relevant targets. The integration of structure-activity relationship studies with advanced computational modeling will undoubtedly accelerate the discovery of the next generation of 2-fluoropyridine-based medicines.

References

- Trends in kinase drug discovery: targets, indications and inhibitor design. (n.d.). BIOCEV.

- An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (n.d.). PMC.

- Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applic

- Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. (2025).

- Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". (n.d.). Benchchem.

- NF-κB Signaling Pathway Inhibitors as Anticancer Drug Candid

- MTT assay protocol. (n.d.). Abcam.

- Broth Dilution Method for MIC Determin

- NF-κB-IKKβ Pathway as a Target for Drug Development: Realities, Challenges and Perspectives. (n.d.). PubMed.

- Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers. (2024).

- Protocol for Cell Viability Assays. (2022). BroadPharm.

- Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. (2024). MDPI.

- MTT Cell Proliferation Assay Kit (Colorimetric) (BN00550). (n.d.).

- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr

- Carrageenan Induced Paw Edema (R

- NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflamm

- MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.

- Rat paw oedema modeling and NSAIDs: Timing of effects. (n.d.). PubMed.

- Surfaces of Fluorinated Pyridinium Block Copolymers with Enhanced Antibacterial Activity. (2006).

- Surfaces of fluorinated pyridinium block copolymers with enhanced antibacterial activity. (2006). PubMed.

- MTT Cell Proliferation Assay. (n.d.).

- Two-fold Broth Microdilution Method for Determin

- Carrageenan-Induced Paw Edema Model. (n.d.).

- 2.7. Carrageenan-induced paw edema assay. (n.d.). Bio-protocol.

- Standard Protocol for Carrageenan Solution Preparation in Inflamm

- Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. (n.d.). IRJET.

- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025).

- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer

- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). PubMed.

-

Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b]T[5][7][8]hiadiazole Moiety. (n.d.). ResearchGate.

- Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI.

- Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. (2023). PubMed.

- Fluorinated molecules in the diagnosis and treatment of neurodegener

- Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.

- Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (n.d.). PMC.

- Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. (2023). PMC.

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Fluorinated dihydropyridines as candidates to block L-type voltage-dependent calcium channels. (2021). Taylor & Francis.

-

Fluorinated pyridine derivative.[22] (n.d.). ResearchGate.

- Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity. (n.d.). Semantic Scholar.

- Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. (n.d.). PMC.

- Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025).

- Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (2022). Semantic Scholar.

- Research Article Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. (2022).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 3. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. irjet.net [irjet.net]

- 5. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 6. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. journalspub.com [journalspub.com]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. eurekaselect.com [eurekaselect.com]

- 22. NF-κB-IKKβ Pathway as a Target for Drug Development: Realities, Challenges and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. microbeonline.com [microbeonline.com]

- 27. m.youtube.com [m.youtube.com]

- 28. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 29. ibg.kit.edu [ibg.kit.edu]

- 30. inotiv.com [inotiv.com]

- 31. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. criver.com [criver.com]

- 33. bio-protocol.org [bio-protocol.org]

- 34. pdf.benchchem.com [pdf.benchchem.com]

1-(2-Fluoropyridin-4-YL)ethanone as a building block

An In-depth Technical Guide to 1-(2-Fluoropyridin-4-YL)ethanone: A Versatile Building Block for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(2-Fluoropyridin-4-YL)ethanone, a pivotal building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core physicochemical properties, explore plausible synthetic strategies, and dissect its reactivity, with a particular focus on the strategic applications of its two primary functional moieties: the highly reactive 2-fluoropyridine ring and the versatile acetyl group. This document emphasizes the causality behind experimental choices, offering field-proven insights into its application in constructing complex molecular architectures. Detailed experimental protocols, data tables, and mechanistic diagrams are provided to serve as a practical resource for laboratory application.

Introduction: The Strategic Value of 1-(2-Fluoropyridin-4-YL)ethanone

1-(2-Fluoropyridin-4-YL)ethanone (CAS No. 111887-72-0) is a bifunctional heterocyclic ketone that has emerged as a valuable intermediate in organic synthesis and medicinal chemistry.[1][2] Its structure, featuring an acetyl group on a 2-fluoropyridine scaffold, offers a unique combination of reactive sites that can be addressed with high selectivity.

The true power of this building block lies in the exceptional reactivity of the C2-fluorine substituent. The fluorine atom, being highly electronegative, strongly activates the pyridine ring, making the C2 position exceptionally susceptible to nucleophilic aromatic substitution (SNAr).[3] This reactivity is significantly higher than that of its chloro- or bromo-analogues, often allowing for milder reaction conditions and broader functional group tolerance, a critical advantage in the late-stage functionalization of complex, drug-like molecules.[3][4][5] The reaction of 2-fluoropyridine with sodium ethoxide, for instance, is reported to be 320 times faster than that of 2-chloropyridine.[3][4][6]

Simultaneously, the acetyl group at the C4 position provides a classical handle for a wide array of chemical transformations, including condensations, reductions, and alpha-functionalizations. This dual reactivity allows chemists to first build molecular complexity around the ketone and then use the C-F bond as a linchpin to introduce key pharmacophoric elements.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

Table 1: Physicochemical Properties of 1-(2-Fluoropyridin-4-YL)ethanone

| Property | Value | Source(s) |

| CAS Number | 111887-72-0 | [2] |

| Molecular Formula | C₇H₆FNO | [1][2] |

| Molecular Weight | 139.13 g/mol | |

| IUPAC Name | 1-(2-fluoropyridin-4-yl)ethan-1-one | [2][7] |

| Synonyms | 1-(2-fluoro-4-pyridinyl)ethanone, 4-Acetyl-2-fluoropyridine | |

| Physical Form | Solid | |

| Melting Point | 37.5-39.0 °C | |

| Boiling Point | 231.6 ± 20.0 °C at 760 mmHg (Predicted) | |

| SMILES | CC(=O)C1=CC(F)=NC=C1 | [1][2] |

| InChI Key | OJYXKBMRTTZINQ-UHFFFAOYSA-N |

Table 2: Safety Information

| Category | Information | Source(s) |

| Signal Word | Warning | |

| Pictogram | GHS07 (Harmful) | |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Codes | P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P362+P364, P405, P501 |

Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.

Synthesis and Availability

While 1-(2-Fluoropyridin-4-YL)ethanone is commercially available from various suppliers, understanding its synthesis provides insight into potential impurities and alternative derivatization strategies. Although a direct, peer-reviewed synthesis is not prominently published, a logical and robust pathway can be proposed based on established organometallic methodologies applied to similar pyridine systems.[8]

A highly plausible approach involves the low-temperature selective lithiation of a pyridine precursor followed by acylation.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway via lithium-halogen exchange.

Causality of Experimental Choices:

-

Starting Material: 2-Fluoro-4-iodopyridine is chosen because the carbon-iodine bond is significantly more reactive towards lithium-halogen exchange than the highly stable carbon-fluorine bond, ensuring regioselectivity.

-

Lithiation: The reaction is performed at -78 °C to prevent side reactions, such as decomposition of the highly reactive organolithium intermediate or attack at other positions on the pyridine ring.

-

Acylating Agent: N,N-Dimethylacetamide (DMA) is an excellent acetylating agent for reactive organolithiums, as it forms a stable tetrahedral intermediate that collapses to the desired ketone upon aqueous workup, minimizing over-addition side products that can occur with more reactive agents like acetyl chloride.

Core Reactivity and Synthetic Utility

The synthetic versatility of 1-(2-Fluoropyridin-4-YL)ethanone stems from the orthogonal reactivity of its two key functional groups.

The Power of the 2-Fluoro Group: Nucleophilic Aromatic Substitution (SNAr)

The C2-fluorine is the molecule's primary activation site for building molecular complexity. The SNAr reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The high electronegativity of fluorine stabilizes this intermediate, accelerating the rate-determining nucleophilic attack and making fluoride an excellent leaving group in this context.[3][4]

Caption: General mechanism of SNAr on 1-(2-Fluoropyridin-4-YL)ethanone.

This reaction is exceptionally broad in scope, tolerating a wide variety of nucleophiles. This enables the creation of diverse compound libraries from a single, common intermediate.

Table 3: Representative SNAr Transformations

| Nucleophile Class | Example Nucleophile | Resulting C-Nu Bond | Typical Conditions |

| Oxygen | Sodium Methoxide (NaOMe) | C-O | NaH, MeOH, rt to 60 °C |

| Nitrogen | Morpholine, Piperazine | C-N | K₃PO₄ or Cs₂CO₃, tert-Amyl Alcohol or DMSO, 110-130 °C |

| Sulfur | Sodium Thiomethoxide (NaSMe) | C-S | DMA, rt |

| Carbon | Malonates, Cyanides | C-C | Strong base (e.g., NaH), DMSO, Elevated Temp. |

Conditions are generalized based on reactions with 2-fluoropyridines.[3][4][9][10]

The Versatility of the Acetyl Group

The ketone functionality offers a rich platform for classical organic transformations. These reactions can be performed before or after the SNAr step, providing strategic flexibility in synthesis design.

-

Alpha-Halogenation: The α-protons of the acetyl group are acidic and can be readily substituted with halogens (e.g., bromine) to furnish α-haloketones like 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone.[11] These intermediates are powerful electrophiles for building further complexity, for example, in the synthesis of imidazoles or other heterocycles.

-

Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This alcohol can then be used in subsequent reactions, such as esterifications or Mitsunobu reactions.

-

Condensation Reactions: The acetyl group can participate in base-catalyzed aldol or Claisen-Schmidt condensations with various aldehydes to form α,β-unsaturated ketones (chalcones), which are themselves important pharmacophores and synthetic intermediates.

-

Wittig Reaction: Conversion to an alkene is readily achievable via the Wittig reaction, allowing for the extension of the carbon skeleton.

Orthogonality in Action: A Drug Discovery Workflow

The distinct reactivity profiles of the two functional groups enable a powerful workflow for generating chemical diversity.

Caption: Divergent synthesis strategy for library generation.

This dual-pathway approach allows chemists to rapidly access a wide chemical space from a single starting material, which is highly advantageous in hit-to-lead optimization campaigns.

Detailed Experimental Protocols

The following protocols are provided as a practical guide for utilizing 1-(2-Fluoropyridin-4-YL)ethanone in a laboratory setting.

Protocol 1: Synthesis of 1-(2-Morpholinopyridin-4-yl)ethanone via SNAr

This protocol is adapted from standard procedures for the amination of 2-fluoropyridines.[3]

Materials:

-

1-(2-Fluoropyridin-4-YL)ethanone (1.0 equiv.)

-

Morpholine (1.2 equiv.)

-

Potassium phosphate tribasic (K₃PO₄) (2.0 equiv.)

-

Anhydrous tert-Amyl alcohol or DMSO (to achieve ~0.2 M concentration)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add K₃PO₄ (2.0 equiv.).

-

Reagent Addition: Add 1-(2-Fluoropyridin-4-YL)ethanone (1.0 equiv.) and morpholine (1.2 equiv.).

-

Solvent Addition: Add anhydrous tert-amyl alcohol to achieve a concentration of approximately 0.2 M.

-

Heating: Stir the reaction mixture vigorously and heat to 110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the final product.

Protocol 2: Synthesis of 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone

This protocol describes a typical α-bromination of an activated ketone.

Materials:

-

1-(2-Fluoropyridin-4-YL)ethanone (1.0 equiv.)

-

N-Bromosuccinimide (NBS) (1.1 equiv.)

-

Benzoyl peroxide (catalytic amount)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Round-bottom flask with reflux condenser

-

Light source (e.g., 250W sun lamp)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-(2-Fluoropyridin-4-YL)ethanone (1.0 equiv.) in CCl₄.

-

Reagent Addition: Add NBS (1.1 equiv.) and a catalytic amount of benzoyl peroxide.

-

Initiation: Heat the mixture to reflux while irradiating with a light source to initiate the radical reaction.

-

Monitoring: Monitor the reaction by TLC or ¹H NMR until the starting material is consumed. The disappearance of the acetyl methyl singlet and the appearance of a new singlet for the CH₂Br group is indicative of product formation.

-

Workup: Cool the reaction mixture. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to afford the crude product, which can be used directly or purified further by chromatography or recrystallization.

Conclusion

1-(2-Fluoropyridin-4-YL)ethanone is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its predictable and high-yield reactivity in SNAr transformations provides a reliable gateway to a vast array of 2-substituted pyridine derivatives.[4][5] The orthogonal reactivity of the acetyl group further enhances its value, enabling multi-directional synthetic strategies for the rapid generation of diverse and novel molecular libraries. For research teams aiming to efficiently explore structure-activity relationships and develop new chemical entities, a deep understanding and application of this building block is a distinct advantage.

References

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014, June 11). Journal of the American Chemical Society. Retrieved February 17, 2026, from [Link]

-

Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines - PMC. (2026, January 22). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (2025, August 6). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. (2026, January 22). The Journal of Organic Chemistry. Retrieved February 17, 2026, from [Link]

-

1-(2-FLUOROPYRIDIN-4-YL)ETHAN-1-ONE | CAS 111887-72-0. (n.d.). Matrix Fine Chemicals. Retrieved February 17, 2026, from [Link]

Sources

- 1. 111887-72-0|1-(2-Fluoropyridin-4-yl)ethanone|BLD Pharm [bldpharm.com]

- 2. 1-(2-FLUOROPYRIDIN-4-YL)ETHAN-1-ONE | CAS 111887-72-0 [matrix-fine-chemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. 1-(2-fluoropyridin-3-yl)ethanone 95% | CAS: 79574-70-2 | AChemBlock [achemblock.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 1202854-31-6|2-Bromo-1-(2-fluoropyridin-4-yl)ethanone|BLD Pharm [bldpharm.com]

The Ascendancy of Fluorinated Pyridines: A Technical Guide for Drug Discovery and Beyond

Abstract

The strategic incorporation of fluorine into the pyridine scaffold has become a cornerstone of modern medicinal chemistry, agrochemical development, and materials science.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of fluorinated pyridines. We will explore the fundamental impact of fluorination on the physicochemical and biological properties of the pyridine ring, delve into the principal synthetic methodologies for their preparation, and highlight their diverse applications, particularly in the realm of drug discovery. This guide moves beyond a simple recitation of facts to explain the causality behind experimental choices, offering field-proven insights into the practical application of these versatile building blocks.

The Fluorine Effect: Transforming the Pyridine Core

The introduction of one or more fluorine atoms onto the pyridine ring profoundly alters its electronic and physical properties, bestowing characteristics that are highly desirable in bioactive molecules.[1][2] Understanding these fundamental changes is critical to appreciating the value of fluorinated pyridines in molecular design.

Electronic Perturbations and Reactivity

Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect on the pyridine ring. This has several key consequences:

-

Modulation of pKa: Fluorination generally lowers the basicity (pKa) of the pyridine nitrogen. This can be a crucial parameter in drug design, influencing a molecule's charge state at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets.[3]

-

Enhanced Electrophilicity: The electron-deficient nature of the fluorinated pyridine ring makes it more susceptible to nucleophilic aromatic substitution (SNAr) reactions.[4] This enhanced reactivity is particularly pronounced at the positions ortho and para to the nitrogen atom.

-

Altered Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a C-H bond with a C-F bond at a site susceptible to metabolic oxidation by cytochrome P450 enzymes can block this metabolic pathway, thereby increasing the molecule's metabolic stability and prolonging its half-life in vivo.[2][5]

Physicochemical Property Modulation

Beyond electronics, fluorination significantly impacts a molecule's physical properties:

-

Increased Lipophilicity: The introduction of fluorine often increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.[2][3] The trifluoromethyl group, in particular, is known to significantly increase lipophilicity, aiding in the penetration of active ingredients into target organisms in agrochemical applications.[2]

-

Conformational Control: The small size of the fluorine atom allows it to replace hydrogen without significant steric hindrance. However, its electronic properties can influence molecular conformation through electrostatic interactions, which can be critical for optimizing binding affinity to a biological target.

-

Improved Binding Interactions: Fluorine can participate in favorable non-covalent interactions with biological targets, such as hydrogen bonds (acting as a weak acceptor) and multipolar interactions, which can contribute to enhanced binding affinity and potency.

Synthetic Strategies for Accessing Fluorinated Pyridines

A variety of synthetic methods have been developed to introduce fluorine onto the pyridine ring, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern, the presence of other functional groups, and the scale of the synthesis.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful and widely used method for the synthesis of fluorinated pyridines, particularly 2- and 4-fluoropyridines.[4] This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity.[4]

Key Considerations:

-

Leaving Group: While chloro- and bromopyridines are commonly used, fluoropyridines themselves are excellent substrates for SNAr. Paradoxically, the strong C-F bond makes fluoride an excellent leaving group in this context because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's high electronegativity.[4][6] The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reportedly 320 times faster than that of 2-chloropyridine.[4][6]

-

Fluoride Source: Common fluoride sources for replacing other halogens include potassium fluoride (KF) and cesium fluoride (CsF), often used in polar aprotic solvents at elevated temperatures.[7]

-

Activation: The pyridine ring is inherently electron-deficient, but the presence of additional electron-withdrawing groups can further activate the ring towards nucleophilic attack.

Diagram: General Mechanism of SNAr on 2-Halopyridine

Caption: The two-step addition-elimination mechanism of SNAr.

Diazotization and Fluorination (Balz-Schiemann Reaction)

The Balz-Schiemann reaction is a classical method for introducing fluorine into an aromatic ring, including pyridine.[7][8] It involves the conversion of an aminopyridine to a diazonium salt, followed by thermal decomposition in the presence of a fluoride source, typically tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻).[7]

Protocol: Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction [8]

-

Diazotization:

-

In a suitable flask, dissolve 4-aminopyridine in a 42% aqueous solution of tetrafluoroboric acid (HBF₄).

-

Cool the solution to 5-7 °C in an ice-water bath to precipitate 4-pyridylammonium tetrafluoroborate.

-

Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the temperature between 5-9 °C. The reaction is exothermic, so careful control of the addition rate is crucial.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10 °C.

-

-

Decomposition and Isolation:

-

Allow the reaction mixture to warm to room temperature.

-

The diazonium salt is then decomposed, often by gentle heating, to yield 4-fluoropyridine.

-

The product is typically isolated by steam distillation or extraction. Note that 4-fluoropyridine can be unstable in the presence of water, potentially forming N-(4'-pyridyl)-4-pyridone, so careful workup is required.[8][9]

-

Diagram: Balz-Schiemann Reaction Workflow

Caption: Key steps in the Balz-Schiemann synthesis of 4-fluoropyridine.

Direct C-H Fluorination